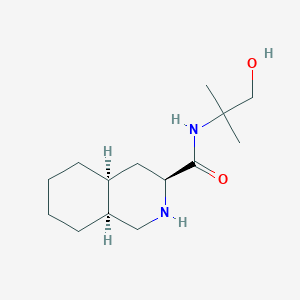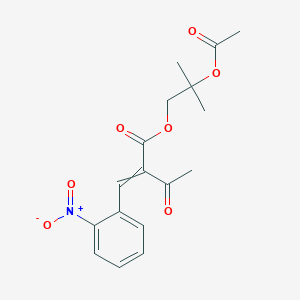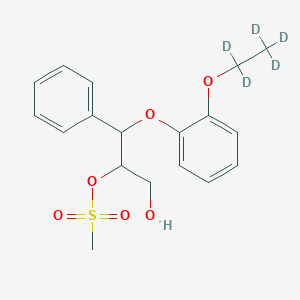
2-アセトアミド-2,4-ジデオキシ-4-フルオロ-α-D-グルコピラノースベンジルエーテル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is a synthetic carbohydrate derivative used primarily in glycobiology research. This compound is notable for its structural modifications, which include the presence of a benzyl group, an acetamido group, and a fluorine atom. These modifications make it a valuable tool for studying carbohydrate chemistry and the biological roles of sugars.
科学的研究の応用
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a model compound for studying carbohydrate chemistry and the effects of structural modifications on reactivity.
Biology: Researchers use it to investigate the roles of carbohydrates in biological systems, including cell signaling and recognition processes.
Medicine: The compound is used in the development of glycomimetics, which are carbohydrate-based drugs designed to mimic the biological activity of natural sugars.
作用機序
Target of Action
The primary target of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is the hepatic glycosaminoglycan biosynthesis pathway . This pathway is responsible for the production of glycosaminoglycans, which are long unbranched polysaccharides consisting of a repeating disaccharide unit.
Mode of Action
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose acts as an inhibitor of the hepatic glycosaminoglycan biosynthesis pathway . By inhibiting this pathway, it disrupts the production of glycosaminoglycans.
Biochemical Pathways
The compound affects the glycosaminoglycan biosynthesis pathway . Glycosaminoglycans are essential components of the extracellular matrix and play crucial roles in cellular functions such as cell proliferation, adhesion, migration, and differentiation. Therefore, the inhibition of this pathway can have significant downstream effects on these cellular functions.
Pharmacokinetics
The compound is soluble in water , which suggests it could be readily absorbed and distributed in the body. The compound’s stability under desiccating conditions and its storage instructions suggest that it may have good stability and a reasonable half-life .
Result of Action
The inhibition of the hepatic glycosaminoglycan biosynthesis pathway by Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose can lead to a decrease in the production of glycosaminoglycans . This can affect various cellular functions, including cell proliferation, adhesion, migration, and differentiation.
Action Environment
Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose. For instance, the compound should be stored at -20°C under desiccating conditions
生化学分析
Biochemical Properties
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is known to play a role in biochemical reactions, particularly in the biosynthesis of glycosaminoglycans . It interacts with various enzymes and proteins involved in these pathways, and these interactions are believed to be competitive, as the compound can dilute the specific activity of cellular D-[3H]glucosamine .
Cellular Effects
In cellular processes, Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose has been observed to influence cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism . Its effects on cellular glycosaminoglycan and protein synthesis have been studied using primary hepatocytes in culture .
Molecular Mechanism
The molecular mechanism of action of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves its incorporation into glycosaminoglycans, resulting in premature chain termination . It also serves as an enzymatic inhibitor of the normal sugar metabolites .
Metabolic Pathways
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is involved in the metabolic pathways related to the biosynthesis of glycosaminoglycans . It interacts with enzymes and cofactors within these pathways, and may affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose typically involves multiple steps. One common method starts with the protection of hydroxyl groups on a glucopyranose derivative, followed by the introduction of the acetamido group. The fluorine atom is then introduced via a nucleophilic substitution reaction. Finally, the benzyl group is added through benzylation. Each step requires specific reaction conditions, such as the use of protecting groups, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and environmental impact .
化学反応の分析
Types of Reactions
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acetamido group or the benzyl group, leading to different oxidation products.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose derivatives with modified functional groups, while substitution reactions can introduce new functional groups in place of the fluorine atom .
類似化合物との比較
Similar Compounds
2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: Lacks the benzyl group, making it less hydrophobic and potentially altering its biological activity.
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: Contains additional benzoyl groups, which can further modify its reactivity and interactions with biological targets.
Uniqueness
Benzyl 2-Acetamido-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its hydrophobicity, while the acetamido and fluorine groups influence its reactivity and binding interactions. These features make it a versatile compound for various research applications .
特性
IUPAC Name |
N-[(2S,3S,4R,5S)-5-fluoro-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5/c1-9(19)17-13-14(20)12(16)11(7-18)22-15(13)21-8-10-5-3-2-4-6-10/h2-6,11-15,18,20H,7-8H2,1H3,(H,17,19)/t11?,12-,13+,14+,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHAJQQMKGKKF-DVAATCQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)CO)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)




![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)



